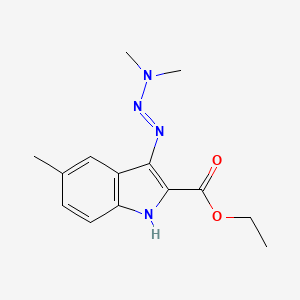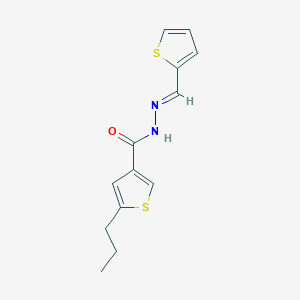
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a well-known antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in various tissues, including the nervous system.
Mechanism of Action
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide is a selective antagonist of the TRPV1 channel, which is a non-selective cation channel expressed in various tissues, including the nervous system. TRPV1 channels are involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide binds to the TRPV1 channel and inhibits its activity, leading to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to reduce the expression of TRPV1 channels in sensory neurons, leading to a decrease in pain sensation. Furthermore, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has several advantages for lab experiments. It is a selective antagonist of the TRPV1 channel, which allows for the study of the specific effects of TRPV1 inhibition. 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to be effective in various animal models of pain, inflammation, and cancer, making it a useful tool for studying these conditions. However, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has several potential future directions for research. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the study of the long-term effects of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide on pain, inflammation, and cancer. Furthermore, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have synergistic effects with other analgesics, such as opioids, which could lead to the development of new combination therapies for pain management. Finally, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Synthesis Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide involves a multistep process that starts with the reaction of 2-chloro-6-fluoroaniline with 2-methoxybenzaldehyde to form 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to form 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide. The final product is obtained after purification and recrystallization.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory, neuropathic, and cancer-induced pain. 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. Furthermore, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-8-3-2-5-11(15)10-19-16(20)9-12-13(17)6-4-7-14(12)18/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHXYDLEPOIKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)
